Binding Affinity (Ki) for Human NK1 Receptor: Tradipitant vs. Aprepitant vs. Netupitant
Tradipitant demonstrates sub-nanomolar affinity for the human NK1 receptor with a Ki of 0.062 ± 0.01 nM [1]. This affinity is approximately 1.6-fold higher than the prototypical NK1 antagonist aprepitant (IC50 = 0.1 nM in CHO cells) [2] and approximately 15-fold higher than netupitant (Ki = 0.95 nM in CHO cells) [3]. Tradipitant also inhibits substance P-induced intracellular calcium mobilization with a Kb of 0.095 ± 0.025 nM [1].
| Evidence Dimension | NK1 receptor binding affinity (Ki/IC50) |
|---|---|
| Target Compound Data | Ki = 0.062 ± 0.01 nM |
| Comparator Or Baseline | Aprepitant: IC50 = 0.1 nM; Netupitant: Ki = 0.95 nM |
| Quantified Difference | ~1.6-fold higher affinity than aprepitant; ~15-fold higher than netupitant |
| Conditions | In vitro radioligand binding assays using cloned human NK1 receptors expressed in CHO or COS cells. |
Why This Matters
Higher binding affinity may translate to lower effective doses and potentially improved receptor occupancy at therapeutic concentrations, a key consideration for assay development and preclinical candidate selection.
- [1] NEREUS Capsule Ref.[116150] Active ingredients: Tradipitant. RxReasoner. Revision Year: 2026. View Source
- [2] Probe APREPITANT. Chemical Probes Portal. Updated August 15, 2024. View Source
- [3] Netupitant. PeptideDB. Accessed 2026. View Source
